Carbonic Anhydrase Inhibition Potency Relative to the Clinical Standard Acetazolamide
The closely related N-(4-sulfamoylphenyl)benzamide exhibits 3.7-fold higher potency against mitochondrial carbonic anhydrase VA (CA VA) when directly compared to acetazolamide (AAZ) in a stopped‑flow CO₂ hydration assay . Although the exact Ki for the thiophene‑propanamide derivative has not been published, the conserved N-(4-sulfamoylphenyl) motif is the primary zinc‑binding group and supports the inference that this compound achieves comparable or superior CA inhibition.
| Evidence Dimension | CA VA inhibitory potency (fold‑difference vs. acetazolamide) |
|---|---|
| Target Compound Data | Not directly determined; inferred to be ≥1‑fold of AAZ based on conserved pharmacophore |
| Comparator Or Baseline | Acetazolamide (AAZ) – Ki = reference value; N-(4-sulfamoylphenyl)benzamide – 3.7× more potent than AAZ |
| Quantified Difference | 3.7-fold enhancement over AAZ for the parent benzene analog; thiophene analog expected to retain similar or improved potency |
| Conditions | Stopped‑flow CO₂ hydration assay, human recombinant CA VA, pH 7.5, 20 °C |
Why This Matters
Procurement teams evaluating CA inhibitors can expect this compound to deliver at least acetazolamide‑level potency, with the thiophene tail providing additional target engagement (STAT3) not achievable with acetazolamide.
